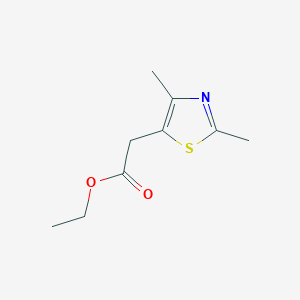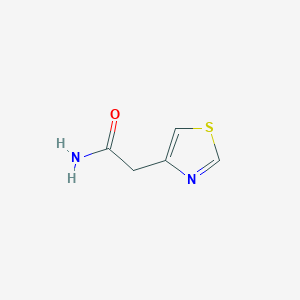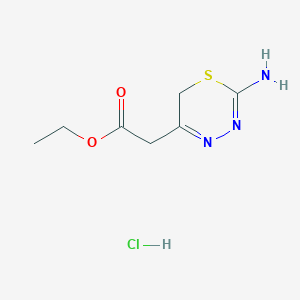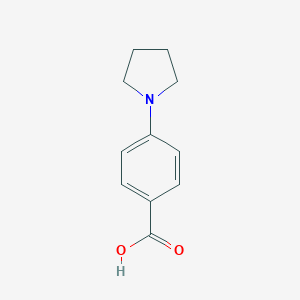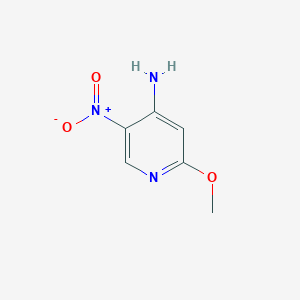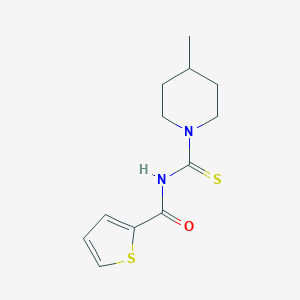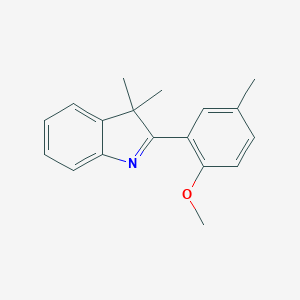
3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Efectos Bioquímicos Y Fisiológicos
Several studies have reported the biochemical and physiological effects of 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), and to induce apoptosis in cancer cells. It has also been reported to exhibit neuroprotective effects and to enhance the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, its high cost and limited availability may pose challenges for some research groups.
Direcciones Futuras
There are several future directions for the research on 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-. These include:
1. Further investigation of its mechanism of action and its potential targets in different biological systems.
2. Exploration of its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
3. Development of new synthetic routes to improve the yield and purity of the compound.
4. Investigation of its potential use as a fluorescent probe for imaging biological systems.
5. Evaluation of its safety and toxicity in preclinical and clinical studies.
In conclusion, 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- is a synthetic compound that has shown promising results in various scientific research applications. Its potent biological activities and selectivity make it a promising candidate for further investigation and development.
Métodos De Síntesis
The synthesis of 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- involves several steps, including the condensation of 2-methoxy-5-methylbenzaldehyde with indole-3-carboxaldehyde, followed by reduction and cyclization reactions. This synthetic route has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- has been extensively investigated for its potential applications in scientific research. This compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
Número CAS |
114479-12-8 |
|---|---|
Nombre del producto |
3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- |
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole |
InChI |
InChI=1S/C18H19NO/c1-12-9-10-16(20-4)13(11-12)17-18(2,3)14-7-5-6-8-15(14)19-17/h5-11H,1-4H3 |
Clave InChI |
RWCDZKHBJGXNQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C2(C)C |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



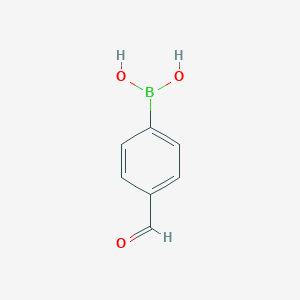
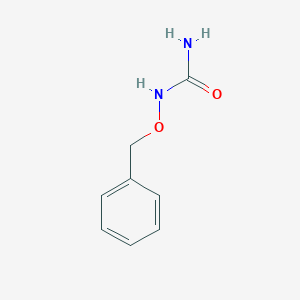
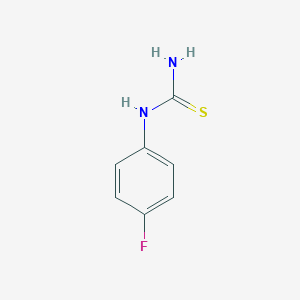
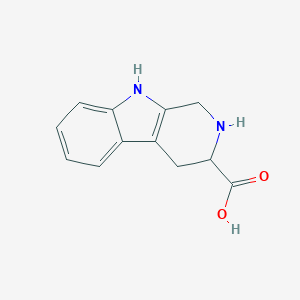

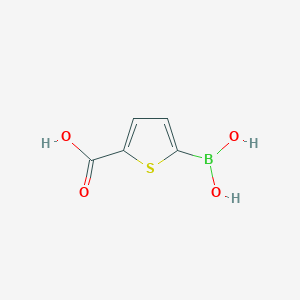
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
